molecular formula C7H8N4O3 B13652811 N-Hydroxy-4-methyl-5-nitropicolinimidamide

N-Hydroxy-4-methyl-5-nitropicolinimidamide

Cat. No.: B13652811
M. Wt: 196.16 g/mol
InChI Key: IUSJAIUVAARYDK-UHFFFAOYSA-N
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Description

N-Hydroxy-4-methyl-5-nitropicolinimidamide is a chemical compound with a unique structure that includes a nitro group, a hydroxyl group, and an imidamide group attached to a picolinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts, with methylene chloride as the reaction medium . The reaction is usually conducted at temperatures ranging from -20°C to 50°C.

Industrial Production Methods

Industrial production of N-Hydroxy-4-methyl-5-nitropicolinimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-methyl-5-nitropicolinimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-4-methyl-5-nitropicolinimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-methyl-5-nitropicolinimidamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The imidamide group can participate in nucleophilic attacks, modifying the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-4-methyl-5-nitropicolinimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

N'-hydroxy-4-methyl-5-nitropyridine-2-carboximidamide

InChI

InChI=1S/C7H8N4O3/c1-4-2-5(7(8)10-12)9-3-6(4)11(13)14/h2-3,12H,1H3,(H2,8,10)

InChI Key

IUSJAIUVAARYDK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC=C1[N+](=O)[O-])/C(=N/O)/N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C(=NO)N

Origin of Product

United States

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